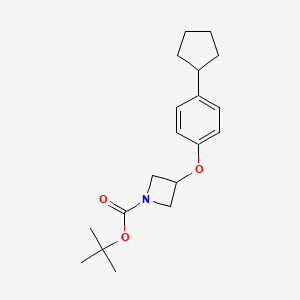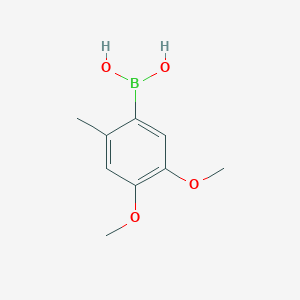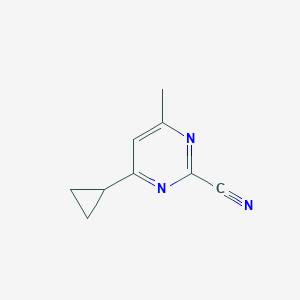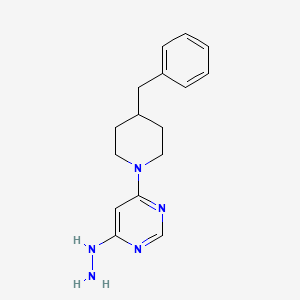
1-(5-Chloropentyl)-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropentyl)-4-methoxybenzene is an organic compound with the molecular formula C12H17ClO It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the benzene ring at the 4th position, and a 5-chloropentyl chain is attached at the 1st position
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Chloropentyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the alkylation of 4-methoxyphenol with 1,5-dichloropentane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-(5-Chloropentyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in anhydrous ammonia or DMF.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products Formed:
Substitution Reactions: Products include 1-(5-aminopentyl)-4-methoxybenzene, 1-(5-thiopentyl)-4-methoxybenzene, and 1-(5-alkoxypentyl)-4-methoxybenzene.
Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction Reactions: The major product is 1-(5-chloropentyl)-4-methoxycyclohexane.
科学研究应用
1-(5-Chloropentyl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of synthetic cannabinoids.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
作用机制
The mechanism of action of 1-(5-Chloropentyl)-4-methoxybenzene depends on its specific application. In the context of synthetic cannabinoids, the compound may act as an agonist for cannabinoid receptors (CB1 and CB2) in the central and peripheral nervous systems. The interaction with these receptors can modulate various physiological processes, including pain perception, appetite, and mood. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
1-(5-Chloropentyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(5-Chloropentyl)-1H-indole-3-carboxylate: This compound is structurally similar but contains an indole ring instead of a benzene ring.
1-(5-Chloropentyl)-1H-indol-3-yl](4-methylnaphthalen-1-yl)methanone: This compound has a more complex structure with additional aromatic rings.
5-Chloropentyl acetate: This compound has a similar 5-chloropentyl chain but is an ester rather than an ether.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a chloropentyl chain, which confer distinct chemical and biological properties.
属性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC 名称 |
1-(5-chloropentyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3 |
InChI 键 |
WGXCMVCANJECCL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)

![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)
![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)
![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)





![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)

